barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
Description
Barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate: is a complex organic compound that belongs to the class of azo dyes. It is known for its vibrant red color and is commonly used as a pigment in various industrial applications. The compound has a molecular formula of C40H26BaN4O8S2 and a molecular weight of 892.11 g/mol .
Properties
CAS No. |
108825-27-0 |
|---|---|
Molecular Formula |
C34H51ClN8O10 |
Synonyms |
Benzenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-5-methyl-, barium salt (2:1) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate typically involves the diazotization of 2-hydroxy-1-naphthaldehyde followed by coupling with 5-methylbenzenesulfonic acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as a dye in various chemical processes, including the staining of biological tissues and the coloring of synthetic fibers .
Biology: In biological research, it is used as a staining agent to visualize cellular components under a microscope .
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks .
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can form stable complexes with metal ions. This interaction is crucial for its role as a dye, as it allows the compound to bind to various substrates. The molecular targets include aromatic rings and metal ions, which facilitate the formation of colored complexes .
Comparison with Similar Compounds
- Methyl 2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate
- 1-[(3,4-dimethylphenyl)diazenyl]naphthalen-2-ol
- 3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile
Uniqueness: Barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties such as enhanced stability and specific reactivity patterns. Its ability to form stable complexes with metal ions makes it particularly valuable in industrial applications .
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